molecular formula C20H19NO2 B1648081 3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid CAS No. 901555-88-2

3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Cat. No. B1648081
CAS RN: 901555-88-2
M. Wt: 305.4 g/mol
InChI Key: AVHMSIXCRIVXLR-UHFFFAOYSA-N
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Description

“3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO2 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinoline compounds has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of “3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid” would be a variation of this basic quinoline structure.


Chemical Reactions Analysis

Quinoline compounds can undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Scientific Research Applications

Fluorophores and Biochemical Studies

Quinoline derivatives are recognized for their efficiency as fluorophores, extensively utilized in biochemistry and medicine for investigating biological systems, including DNA studies. Their unique properties make them ideal for developing new compounds with heightened sensitivity and selectivity, essential for antioxidant and radioprotector research (Aleksanyan & Hambardzumyan, 2013). Furthermore, their potential in excited-state intramolecular proton transfer (ESIPT) processes offers avenues for creating novel fluorophores with significant applications in photophysical studies, showcasing their adaptability in solvent-based emission properties (Padalkar & Sekar, 2014).

Nonlinear Optical (NLO) Materials

The synthesis of arylated quinolines via palladium-catalyzed cross-coupling reactions opens up prospects in biological and NLO research. These compounds exhibit promising NLO properties, suggesting their utility in technological applications related to electronic and photonic enhancements (Khalid et al., 2019).

Synthetic Methodologies and Chemical Properties

Quinoline derivatives serve as key intermediates in pharmaceutical research, enabling the synthesis of pharmaceutically active compounds. Innovative synthetic methodologies, such as the Friedländer synthesis, have been developed to manufacture these derivatives efficiently, highlighting their significance in drug development and industrial chemistry (Gao et al., 2011).

Ligands for Catalytic Applications

The development of P-chiral phosphine ligands based on quinoline frameworks for rhodium-catalyzed asymmetric hydrogenations underscores the utility of quinoline derivatives in catalysis. These ligands facilitate the synthesis of chiral pharmaceutical ingredients, showcasing the role of quinoline-based compounds in asymmetric synthesis and catalytic efficiency (Imamoto et al., 2012).

Radioligands for Imaging

Quinoline-2-carboxamide derivatives have been explored as potential radioligands for visualizing peripheral benzodiazepine receptors, demonstrating the application of quinoline derivatives in positron emission tomography (PET) imaging. This highlights their importance in noninvasive assessments of biological targets in vivo, contributing to advancements in diagnostic imaging (Matarrese et al., 2001).

properties

IUPAC Name

3-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-3-6-14-9-11-15(12-10-14)19-13(2)18(20(22)23)16-7-4-5-8-17(16)21-19/h4-5,7-12H,3,6H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHMSIXCRIVXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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